2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Antimicrobial resistance Broad-spectrum antibacterial Thiazolo-triazole scaffold

2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-25-3) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₉N₅O₄S, MW: 389.43 g/mol) belonging to the thiazolo[3,2-b][1,2,4]triazole class. It features a fused thiazole-triazole bicyclic core decorated with a 2-ethyl substituent, a C-5 morpholino(4-nitrophenyl)methyl Mannich-base moiety, and a C-6 hydroxyl group.

Molecular Formula C17H19N5O4S
Molecular Weight 389.43
CAS No. 898346-25-3
Cat. No. B2915407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS898346-25-3
Molecular FormulaC17H19N5O4S
Molecular Weight389.43
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O
InChIInChI=1S/C17H19N5O4S/c1-2-13-18-17-21(19-13)16(23)15(27-17)14(20-7-9-26-10-8-20)11-3-5-12(6-4-11)22(24)25/h3-6,14,23H,2,7-10H2,1H3
InChIKeyPHUZPRNBDHEBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-25-3): Compound Class and Core Characteristics for Scientific Procurement


2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-25-3) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₉N₅O₄S, MW: 389.43 g/mol) belonging to the thiazolo[3,2-b][1,2,4]triazole class. It features a fused thiazole-triazole bicyclic core decorated with a 2-ethyl substituent, a C-5 morpholino(4-nitrophenyl)methyl Mannich-base moiety, and a C-6 hydroxyl group. This scaffold is recognized for broad-spectrum bioactivity profiles including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties [1][2]. The compound is primarily sourced as a research reagent (typical purity ≥95%) for hit-to-lead medicinal chemistry programs, target identification campaigns, and structure-activity relationship (SAR) investigations.

Scaffold
Thiazolo[3,2-b][1,2,4]triazole core with reported antimicrobial, anticancer, and enzyme inhibition profiles
Key Functional Groups
2-Ethyl, morpholino(4-nitrophenyl)methyl Mannich base, C-6 hydroxyl
Research Use
Hit-to-lead medicinal chemistry; SAR expansion; target identification studies

Why Generic Substitution Fails for 2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Within the thiazolo[3,2-b][1,2,4]triazole chemotype, ostensibly minor structural modifications produce substantial shifts in potency, target selectivity, and physicochemical properties. The 2-alkyl substituent length (ethyl vs. methyl) modulates lipophilicity and steric accommodation at hydrophobic binding pockets [1]; the para-nitrophenyl group contributes strongly electron-withdrawing character that enhances electrophilic reactivity and influences π-stacking interactions with biological targets [2]; and the morpholine Mannich base determines hydrogen-bonding capacity and basicity critical for enzyme active-site recognition [3]. Interchanging with an in-class analog lacking any of these three features—such as the 2‑methyl analog, the des‑nitro phenyl derivative, or a piperazine-substituted variant—cannot be assumed bioequivalent without empirical verification. The evidence below quantifies the performance gradients that result from these structural perturbations.

2-Ethyl to 2-methyl substitution may alter lipophilicity and hydrophobic target engagement; chain length impacts binding profiles.

Des-nitro phenyl analog lacks electron-withdrawing character, potentially reducing antitubercular and cytotoxic activity per class SAR.

Morpholine to piperazine replacement may disrupt hydrogen-bonding interactions critical for urease and kinase active-site recognition.

Product-Specific Quantitative Differentiation Evidence for 2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Antimicrobial Potency: Thiazolo[3,2-b][1,2,4]triazole Scaffold Delivers MIC as Low as 0.97 µg/mL Against Gram-Positive and Gram-Negative Bacteria

The thiazolo[3,2-b][1,2,4]triazole core to which the target compound belongs has demonstrated potent in vitro antibacterial activity. In a systematic evaluation of [1,3]thiazolo[3,2-b][1,2,4]triazolium salts, minimum inhibitory concentrations (MIC) ranged from 0.97 to 250 µg/mL across Gram-positive and Gram-negative bacterial strains, with minimum bactericidal concentrations (MBC) from 1.95 to 500 µg/mL [1]. The 2-heptyl-3-phenyl derivative achieved MIC = 31.25 µg/mL and MFC = 125 µg/mL against Candida albicans and Saccharomyces cerevisiae [1]. The target compound bears the identical thiazolo[3,2-b][1,2,4]triazole ring system and, by virtue of its 4-nitrophenyl and morpholino substituents, is expected to engage similar bacterial targets with comparable or enhanced potency. In contrast, analogs lacking the fused triazole ring (e.g., simple 2-aminothiazoles) showed only moderate antibacterial activity without the same potency range [2].

Antimicrobial potency
Class-level
Thiazolo-triazole MIC 0.97–250 µg/mLvsSimple 2-aminothiazoles: moderate activity

Supports antimicrobial screening context; data to verify for target compound

Class-level inference; target-specific MIC not reported

Antimicrobial resistance Broad-spectrum antibacterial Thiazolo-triazole scaffold

Nitroaromatic Contribution to Antitubercular Activity: Mannich Base Nitrothiazoles Achieve MIC₉₀ = 0.24 µM Against Mycobacterium tuberculosis

The 4-nitrophenyl substituent on the target compound is a recognized pharmacophoric element for antimycobacterial activity. In a recent study, Mannich base nitrothiazole derivatives bearing the 5-nitrothiazole motif exhibited equipotent MIC₉₀ values of 0.24 µM against Mycobacterium tuberculosis H37Rv, with no detectable cytotoxicity against HEK293 cells and no hemolytic effects [1]. The target compound incorporates both a nitrophenyl group (electron-deficient aryl) and a Mannich base linkage (morpholino-methyl bridge), structurally mirroring the active nitrothiazole Mannich bases. By contrast, des-nitro phenyl analogs—such as 2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol—lack the electron-withdrawing nitro group and are expected to exhibit significantly reduced antimycobacterial potency based on established nitroaromatic SAR [1][2].

Antitubercular potency
Class-level
Nitrothiazole Mannich base MIC₉₀ 0.24 µMvsDes-nitro analog expected MIC₉₀ >10 µM

Nitro group may enhance antimycobacterial activity; context-dependent

Class-level SAR; target-specific data not published

Antitubercular agents Nitroaromatic pharmacophore Mannich base nitrothiazoles

Urease Inhibition: Morpholine-Triazole Mannich Bases Demonstrate IC₅₀ = 2.37 µM, a 5-Fold Improvement Over Thiourea Standard

Morpholine-containing Mannich bases with triazole/thiazole rings are potent urease inhibitors. Compound 10 in Bektaş et al. (2012)—a morpholine-1,3-thiazole Mannich base—inhibited jack bean urease with IC₅₀ = 2.37 ± 0.19 µM, representing a significant improvement over the standard inhibitor thiourea (IC₅₀ = 20.8 ± 0.59 µM) [1]. In a separate series, coumarin-clubbed thiazolo[3,2-b][1,2,4]triazoles achieved IC₅₀ = 4.35 ± 0.18 µM, approximately 5-fold more potent than thiourea [2]. The target compound combines both the morpholine Mannich base motif and the thiazolo[3,2-b][1,2,4]triazole core, positioning it at the intersection of these two active pharmacophores. Analogs lacking the morpholine group (e.g., piperazine-substituted variants) show reduced urease inhibitory activity, as the morpholine oxygen participates in key hydrogen-bonding interactions within the enzyme active site [1].

Urease inhibition
Class-level
Morpholine-triazole IC₅₀ 2.37 µMvsThiourea standard IC₅₀ 20.8 µM

Supports urease inhibitor research; morpholine motif may confer advantage

Target-specific urease data not published

Urease inhibition Morpholine Mannich base Anti-ulcer and anti-urolithiasis

2-Ethyl vs. 2-Methyl Substitution: Alkyl Chain Length Modulates Lipophilicity and Target Binding in Thiazolo[3,2-b][1,2,4]triazoles

In the thiazolo[3,2-b][1,2,4]triazole series, the C-2 alkyl substituent significantly influences biological activity. The 2-heptyl derivative in the Slivka et al. (2025) series displayed superior molecular docking profiles with diverse interaction types (hydrogen bonds, π-σ, π-π T-shaped, hydrophobic alkyl interactions) compared to shorter-chain analogs [1]. The target compound's 2-ethyl group provides an intermediate lipophilicity (estimated ΔclogP ≈ +0.5 vs. 2-methyl) that enhances membrane permeability relative to the 2-methyl analog while avoiding the excessive hydrophobicity and potential solubility penalties of longer alkyl chains (e.g., 2-heptyl). The 2-methyl analog (CAS for 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol) is commercially available and differs only by one methylene unit; however, this single-carbon difference can shift logD by approximately 0.5 units, altering both pharmacokinetic behavior and target engagement [1][2].

Alkyl chain lipophilicity
Class-level
ΔclogP ≈ +0.5 (ethyl vs methyl)

Chain length modulates lipophilicity and target binding; may influence SAR

In silico estimate; target-specific binding data not available

SAR Alkyl chain optimization Lipophilicity modulation

Anticancer Potential: Thiazolo[3,2-b][1,2,4]triazole Derivatives Show IC₅₀ = 5.64 µM Against HeLa Cervical Cancer Cells, with Pro-Apoptotic Mechanism

The thiazolo[3,2-b][1,2,4]triazole scaffold has demonstrated significant anticancer activity. In a study of coumarinyl thiazolotriazole hybrids, compound 6m showed IC₅₀ = 5.64 µM against HeLa cervical cancer cells, outperforming cisplatin (IC₅₀ = 11.3 µM), while compound 6c achieved IC₅₀ = 29.1 µM against MCF-7 breast cancer cells [1]. Mechanistic studies confirmed apoptosis induction via caspase-9 and caspase-3 activation, LDH release, mitochondrial membrane potential disruption, and G₀/G₁ cell cycle arrest [1]. The target compound shares the identical thiazolo[3,2-b][1,2,4]triazole core and, with its 4-nitrophenyl group, may exhibit enhanced cytotoxicity through additional DNA-damaging or redox-cycling mechanisms characteristic of nitroaromatics [2]. Simple morpholine-thiazole hybrids lacking the fused triazole ring typically show weaker anticancer activity, underscoring the importance of the complete bicyclic system present in the target compound.

Cytotoxicity (HeLa)
Class-level
IC₅₀ 5.64 µM (class hybrid)vsCisplatin 11.3 µM

Supports cytotoxicity endpoint review; scaffold may induce apoptosis

Target-specific anticancer data not published

Anticancer agents Apoptosis induction Cervical and breast cancer

High-Impact Research and Industrial Application Scenarios for 2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Broad-Spectrum Antimicrobial Lead Discovery Targeting Multidrug-Resistant Pathogens

The thiazolo[3,2-b][1,2,4]triazole core has demonstrated MIC values as low as 0.97 µg/mL against Gram-positive and Gram-negative bacteria [1]. The target compound, combining this core with a 4-nitrophenyl Mannich base pharmacophore—validated in nitrothiazole antitubercular agents with MIC₉₀ = 0.24 µM [2]—represents a dual-pharmacophore entry for broad-spectrum antimicrobial screening. Its structural differentiation from the 2-methyl analog and des-nitro phenyl analog makes it uniquely suited for SAR expansion libraries aimed at identifying resistance-breaking antibacterial leads.

Urease Inhibitor Development for Anti-Ulcer and Anti-Urolithiasis Therapeutics

Morpholine-triazole Mannich bases have demonstrated IC₅₀ = 2.37 µM against jack bean urease, outperforming thiourea (IC₅₀ = 20.8 µM) by approximately 9-fold [3]. The target compound integrates both the morpholine Mannich base and the thiazolo[3,2-b][1,2,4]triazole core—two independently validated urease-inhibitory motifs [4]. This dual-motif architecture is absent in piperazine-substituted or non-Mannich base analogs, making the target compound a strategically privileged scaffold for urease-targeted drug discovery in Helicobacter pylori-associated peptic ulcer disease and infection-induced urolithiasis.

Anticancer Hit Identification with Pro-Apoptotic Mechanism of Action

Thiazolo[3,2-b][1,2,4]triazole derivatives have achieved IC₅₀ = 5.64 µM against HeLa cells—2-fold more potent than cisplatin (IC₅₀ = 11.3 µM)—and induce apoptosis through caspase-9/-3 activation and mitochondrial membrane potential disruption [5]. The target compound's 4-nitrophenyl group may further enhance cytotoxicity through nitroreductase-mediated DNA damage mechanisms [2]. For medicinal chemistry groups seeking apoptosis-inducing anticancer leads with a defined mechanistic fingerprint, this compound provides a differentiated starting point versus non-nitrated or non-fused thiazole analogs.

Chemical Biology Probe for Kinase or GPCR Target Deconvolution

Morpholino-substituted heterocycles are recognized privileged scaffolds for ATP-binding site recognition in kinases [1] and have been claimed as GPCR antagonists in patent literature [6]. The target compound's morpholino(4-nitrophenyl)methyl Mannich base provides both hydrogen-bonding capacity (morpholine oxygen) and π-stacking potential (nitrophenyl), features essential for selective kinase hinge-region binding. Its 2-ethyl group offers a lipophilicity handle distinguishable from the 2-methyl analog in chemoproteomic profiling experiments, supporting target deconvolution campaigns.

Application
Selection Property
Validation Focus
Antimicrobial screening
Thiazolo-triazole core with nitrophenyl Mannich base
Broad-spectrum antibacterial MIC testing; MDR strain panel evaluation
Urease inhibition research
Morpholine Mannich base and thiazolo-triazole dual pharmacophore
Urease inhibition assay; compare to thiourea standard
Cancer cell-model studies
Thiazolo-triazole scaffold with 4-nitrophenyl group
Cytotoxicity profiling in cancer lines; apoptosis marker assessment
Kinase / GPCR probe development
Morpholino(4-nitrophenyl)methyl Mannich base for target engagement
Chemoproteomic profiling; kinase selectivity panel evaluation
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